molecular formula C6H17NO3 B3320825 Tetramethylammonium acetate hydrate CAS No. 1266615-86-4

Tetramethylammonium acetate hydrate

Cat. No.: B3320825
CAS No.: 1266615-86-4
M. Wt: 151.20
InChI Key: CWLWVEZPAROZNJ-UHFFFAOYSA-M
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Description

Tetramethylammonium acetate hydrate is an organic compound with the molecular formula C₆H₁₇NO₃. It is a quaternary ammonium salt, consisting of a tetramethylammonium cation and an acetate anion, with water molecules incorporated into its crystal structure. This compound is commonly used as a phase transfer catalyst in organic synthesis reactions, particularly those involving charged species or polar reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylammonium acetate hydrate can be synthesized through the reaction of tetramethylammonium hydroxide with acetic acid. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization:

N(CH3)4OH+CH3COOHN(CH3)4CH3COO+H2O\text{N(CH}_3\text{)}_4\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{N(CH}_3\text{)}_4\text{CH}_3\text{COO} + \text{H}_2\text{O} N(CH3​)4​OH+CH3​COOH→N(CH3​)4​CH3​COO+H2​O

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing tetramethylammonium hydroxide with acetic acid, followed by crystallization and drying to obtain the hydrate form. The process is optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tetramethylammonium acetate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of reactions involving this compound depend on the specific reactants and conditions used. For example, it can facilitate the formation of esters, amides, and carboxylic acids in organic synthesis .

Mechanism of Action

Tetramethylammonium acetate hydrate exerts its effects primarily through the formation of stable ion pairs, which facilitate the transfer of reactants between immiscible phases. This mechanism is crucial in phase transfer catalysis, where the compound enhances the reactivity of charged species or polar reagents by enabling their interaction in different phases .

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium chloride
  • Tetramethylammonium hydroxide
  • Tetraethylammonium acetate

Uniqueness

Tetramethylammonium acetate hydrate is unique due to its specific combination of the tetramethylammonium cation and acetate anion, along with its hydrate form. This combination provides distinct physicochemical properties that make it particularly effective as a phase transfer catalyst and in the preparation of various organic compounds .

Properties

IUPAC Name

tetramethylazanium;acetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.C2H4O2.H2O/c1-5(2,3)4;1-2(3)4;/h1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLWVEZPAROZNJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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